molecular formula C16H28N2O7 B13052647 tert-Butyl 3-(aminomethyl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate oxalate

tert-Butyl 3-(aminomethyl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate oxalate

Cat. No.: B13052647
M. Wt: 360.40 g/mol
InChI Key: JYAZFBGJBKOZHB-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and CAS Registry Number

The systematic IUPAC name for the parent compound is tert-butyl 3-(aminomethyl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate , indicating:

  • A spiro[4.5]decane backbone (a five-membered oxolane ring fused to a six-membered azepane ring via a shared carbon atom).
  • A Boc group (tert-butyloxycarbonyl) at position 8.
  • An aminomethyl substituent at position 3.

The oxalate salt form is designated as tert-butyl 3-(aminomethyl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate oxalate , where oxalic acid serves as the counterion. The CAS Registry Number for the oxalate salt is not explicitly listed in available sources, though the parent compound’s hydrochloride salt is registered under CAS 1778734-66-9.

Molecular Formula and Structural Descriptors

The molecular formula of the oxalate salt is C₁₆H₂₈N₂O₇ , derived from the parent compound (C₁₄H₂₆N₂O₃) and oxalic acid (C₂H₂O₄) in a 1:1 molar ratio. Key structural features include:

Property Value Source
Molecular Weight 360.40 g/mol
SMILES CC(C)(C)OC(=O)N1CCC2(CC1)CC(OC2)CN.C(=O)(C(=O)O)O
TPSA (Topological Polar Surface Area) 134.34 Ų
LogP (Partition Coefficient) 1.02 (parent compound)

The spirocyclic framework introduces rigidity, while the Boc group and oxalate ion improve solubility in polar solvents.

Stereochemical Configuration and Conformational Analysis

The compound’s stereochemistry is not explicitly detailed in available literature. However, the spiro[4.5]decane system inherently introduces two stereocenters at the shared carbon atom (C4) and the aminomethyl-bearing carbon (C3). Computational models suggest a cis configuration between the oxolane oxygen and azepane nitrogen, stabilizing the molecule through intramolecular hydrogen bonding. Conformational flexibility is limited due to the spiro junction, with the oxolane and azepane rings adopting chair and twist-boat conformations, respectively.

Properties

Molecular Formula

C16H28N2O7

Molecular Weight

360.40 g/mol

IUPAC Name

tert-butyl 3-(aminomethyl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate;oxalic acid

InChI

InChI=1S/C14H26N2O3.C2H2O4/c1-13(2,3)19-12(17)16-6-4-14(5-7-16)8-11(9-15)18-10-14;3-1(4)2(5)6/h11H,4-10,15H2,1-3H3;(H,3,4)(H,5,6)

InChI Key

JYAZFBGJBKOZHB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC(OC2)CN.C(=O)(C(=O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-(aminomethyl)-2-oxa-8-azaspiro[45]decane-8-carboxylate oxalate typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to achieve large-scale production while maintaining the quality and consistency of the compound .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(aminomethyl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate oxalate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

Medicinal Chemistry

The compound exhibits properties that make it a candidate for drug development, particularly in the treatment of neurological disorders. Its structural features allow it to interact with various biological targets, which may lead to the modulation of neurotransmitter systems.

Potential Therapeutic Uses:

  • Neuroprotective Agents: Research indicates that compounds similar to tert-butyl 3-(aminomethyl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate may protect neurons from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Pharmacological Studies

Pharmacological studies have shown that compounds with similar structures can act as inhibitors or modulators of specific enzymes or receptors involved in disease pathways.

Key Findings:

  • Enzyme Inhibition: The compound may inhibit enzymes linked to inflammatory processes or neurotransmitter degradation, thus providing a therapeutic avenue for conditions characterized by excessive inflammation or neurotransmitter dysregulation.

Chemical Biology

In chemical biology, the compound can serve as a tool for probing biological systems due to its ability to selectively bind to certain biomolecules.

Applications:

  • Biomolecular Probes: The unique structure allows it to be used in the design of probes for studying protein interactions and cellular signaling pathways.

Case Study 1: Neuroprotective Effects

A study published in a peer-reviewed journal explored the neuroprotective effects of similar spirocyclic compounds on neuronal cell lines exposed to oxidative stress. The results indicated significant reductions in cell death and improved cell viability when treated with these compounds, suggesting potential applications in neurodegenerative disease therapies.

Case Study 2: Anti-inflammatory Activity

Another research project evaluated the anti-inflammatory properties of related compounds in animal models of inflammation. The findings showed that treatment with these compounds led to decreased levels of pro-inflammatory cytokines and markers, indicating their potential as therapeutic agents for inflammatory diseases.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(aminomethyl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate oxalate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name CAS No. Molecular Weight (g/mol) Key Substituents/Counterion Purity Applications/Notes
Target Compound : tert-Butyl 3-(aminomethyl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate oxalate - 346.37 (estimated) Aminomethyl, oxalate - Pharmaceutical intermediate; σ receptor ligand studies
tert-Butyl 1-(aminomethyl)-3-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate; trifluoroacetic acid 1073182-74-7 398.38 3-oxo, trifluoroacetate - Higher molecular weight due to trifluoroacetate; potential metabolic instability
tert-Butyl 3-(hydroxymethyl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate 1245649-50-6 271.36 Hydroxymethyl 98% Increased hydrophilicity; used in prodrug design
tert-Butyl 2-oxa-8-azaspiro[4.5]decane-8-carboxylate 374794-96-4 241.33 Unsubstituted core - Simpler structure; lower polarity; baseline for SAR studies
tert-Butyl 3-cyano-1-oxa-8-azaspiro[4.5]decane-8-carboxylate 1160246-93-4 266.34 3-cyano, 1-oxa - Enhanced lipophilicity; nitrile group for click chemistry
tert-Butyl (R)-3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate 2075639-26-6 256.34 3-amino, 1-oxa - Stereospecific activity; potential chiral ligand
tert-Butyl 2,8-diazaspiro[4.5]decane-8-carboxylate hydrochloride 851325-42-3 277.79 Diazaspiro, hydrochloride 95% Dual nitrogen sites for hydrogen bonding; CNS drug scaffolds

Structural and Functional Analysis

Substituent Effects: Aminomethyl (Target Compound): Enhances hydrogen-bonding capacity and basicity, critical for receptor binding . Hydroxymethyl (CAS 1245649-50-6): Increases solubility but reduces metabolic stability compared to aminomethyl . Cyano (CAS 1160246-93-4): Introduces lipophilicity and reactivity for conjugation, useful in prodrug strategies . 3-Oxo (CAS 1073182-74-7): May form hydrogen bonds but introduces a metabolic liability (ketone oxidation) .

Counterion Impact: Oxalate: Improves crystallinity and stability; common in salts for pharmaceutical formulations. Hydrochloride (CAS 851325-42-3): Enhances aqueous solubility; preferred for in vivo studies .

Spirocyclic Framework Variations: 1-Oxa vs. 2-Oxa (CAS 1160246-93-4 vs. Target): Alters ring strain and electron distribution, affecting receptor affinity .

Biological Activity

tert-Butyl 3-(aminomethyl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate oxalate is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activities associated with this compound, including its antimicrobial properties, structure-activity relationships (SAR), and toxicity profiles.

Chemical Structure and Properties

The molecular formula of tert-butyl 3-(aminomethyl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate oxalate is C14H27ClN2O3C_{14}H_{27}ClN_{2}O_{3}, with a molecular weight of approximately 306.83 g/mol. The compound features a spirocyclic structure that contributes to its unique biological properties.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structural motifs exhibit promising antimicrobial activity against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), Clostridium difficile, and Candida albicans.

Case Studies

  • Antimicrobial Efficacy : A study on related compounds demonstrated that certain derivatives showed minimum inhibitory concentrations (MIC) as low as 4 µg/mL against MRSA strains, indicating strong antibacterial properties. The presence of the tert-butyl group was noted to enhance membrane penetration, contributing to the observed antimicrobial effects .
  • Structure-Activity Relationship : Research findings suggest that the introduction of cationic side chains with multiple heteroatoms significantly enhances antibacterial action. This highlights the importance of structural modifications in optimizing biological activity .

Toxicity Profile

Assessing the toxicity of new compounds is crucial for their potential therapeutic application. In vitro studies on cell lines such as MCF-7 revealed that certain derivatives maintained high cell viability even at elevated concentrations, indicating favorable safety profiles .

Pharmacokinetics and Metabolism

Pharmacokinetic studies utilizing simulation software have shown that modifications in the chemical structure can lead to improved metabolic stability and bioavailability. For instance, one derivative exhibited a longer half-life compared to its parent compound, suggesting enhanced therapeutic potential .

Summary of Biological Activities

Activity TypeFindings
AntimicrobialEffective against MRSA and other pathogens with MIC values as low as 4 µg/mL
Structure-ActivityCationic side chains improve antibacterial efficacy; structural modifications are beneficial
ToxicityHigh cell viability in MCF-7 cells at concentrations up to 32 µg/mL
PharmacokineticsEnhanced metabolic stability and longer half-lives observed in certain derivatives

Q & A

Q. What computational methods predict the compound’s solubility and permeability for drug development?

  • Methodology : Use QSPR models (e.g., SwissADME) to estimate logP, aqueous solubility, and membrane permeability. Molecular dynamics simulations (e.g., GROMACS) can model interactions with lipid bilayers, critical for CNS-targeting agents .

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